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Bioorthogonal chemistry refers to reactions that can occur inside living systems without

interfering with native biochemical processes.[1] For a reaction to be considered "click," it must

be high-yielding, modular, and generate only benign byproducts.[2] Within this framework,

several key strategies have emerged, each with a distinct profile of reactivity, stability, and

biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The archetypal click reaction. It is

highly efficient but requires a copper catalyst, which can be cytotoxic, limiting its utility for in

vivo applications in living organisms.[1][3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction eliminates the need for

a toxic catalyst by using strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or

bicyclononynes (BCN).[4][5] The energy stored in the strained ring drives the reaction

forward. While highly bioorthogonal, its kinetics are generally slower than the premier IEDDA

reactions.[4]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is the fastest known

bioorthogonal reaction class.[4][6] It typically involves the cycloaddition of an electron-poor
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diene, most commonly a tetrazine (Tz), with an electron-rich dienophile.[7][8] The

dienophile's reactivity is the key variable, and this is where cyclooctenes, specifically trans-

cyclooctenes (TCO), have carved out a significant niche.[9][10]

Visualizing the Core Mechanisms
To understand the performance differences, we must first visualize the underlying chemical

transformations.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Inverse-Electron-Demand Diels-Alder (IEDDA)

Strained Alkyne (e.g., DBCO, BCN) + Azide
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 Catalyst-free 
 Ring Strain Release 
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Dihydropyridazine Intermediate

 Cycloaddition 

Stable Conjugate + N₂ Gas

 Retro-Diels-Alder 

Click to download full resolution via product page

Caption: Core mechanisms of SPAAC and IEDDA bioorthogonal reactions.

Head-to-Head Performance Comparison
The choice of a click chemistry reagent is a multi-parameter optimization problem. The ideal

reagent is fast, stable, biocompatible, and minimally perturbing. Here, we compare

cyclooctenes against other leading reagents across these critical performance axes.

Reaction Kinetics: The Need for Speed
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In applications like in vivo imaging or labeling of low-abundance targets, reaction speed is

paramount. Faster kinetics allow for lower reactant concentrations, minimizing potential off-

target effects and maximizing signal-to-noise. The IEDDA reaction between TCO and tetrazine

is, by a significant margin, the fastest bioorthogonal click reaction discovered to date.[11]

Causality: The extraordinary rate of the TCO-tetrazine ligation stems from the severe ring strain

of the trans-cyclooctene double bond. This high-energy ground state is readily relieved upon

cycloaddition, dramatically lowering the activation energy of the reaction.[1] In contrast, cis-

cyclooctene is 5 to 7 orders of magnitude less reactive.[12] While SPAAC reagents like DBCO

and BCN are also strain-promoted, their ring strain is less pronounced than that of TCO,

resulting in slower kinetics.[4]

Reagent Pair Reaction Type
Second-Order Rate
Constant (k₂)
(M⁻¹s⁻¹)

Key Kinetic
Advantage

TCO + Tetrazine IEDDA 10³ - 10⁷[6][9]

Exceptionally fast,

ideal for in vivo

applications and low

concentration

regimes.[2]

Norbornene +

Tetrazine
IEDDA ~1 - 10³[13]

Slower than TCO, but

offers a more stable

dienophile option.

DBCO + Azide SPAAC ~10⁻¹ - 1[14]

Good balance of

speed and stability for

a copper-free

reaction.

BCN + Azide SPAAC ~10⁻¹[5][14]

Slower than DBCO

but can offer improved

stability.[15]

Terminal Alkyne +

Azide
CuAAC 10¹ - 10³[14]

Fast, but requires a

potentially cytotoxic

copper catalyst.
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Stability and Orthogonality
A bioorthogonal reagent must be stable in the complex milieu of a biological system and react

selectively only with its intended partner. The primary challenge to stability for many strained

reagents comes from endogenous nucleophiles, particularly the highly abundant antioxidant

glutathione (GSH).[15]

Cyclooctenes (TCO): While highly reactive with tetrazines, TCO derivatives can be

susceptible to side reactions. However, significant medicinal chemistry efforts have led to the

development of TCO analogs with improved stability while retaining high reactivity.[9] The

balance between stability and reactivity remains a key consideration in TCO scaffold

selection.[9]

Strained Alkynes (DBCO, BCN): These reagents can exhibit instability in the presence of

thiols like GSH. Comparative studies have shown that BCN is significantly more stable to

GSH than DBCO, with a much longer half-life, making it a more robust choice for long-term

intracellular studies.[15][16] Some strained alkynes can also be degraded within the

oxidative environment of immune cells like phagocytes.[17]

Tetrazines: The stability of the tetrazine partner can also be tuned. Electron-withdrawing

groups on the tetrazine ring increase the reaction rate but can decrease the molecule's

stability.[4][6]

Biocompatibility and In Vivo Application
True biocompatibility extends beyond the absence of acute toxicity. The reagents should not

interfere with normal physiological processes.[1]

Metal-Free Reactions (IEDDA, SPAAC): The primary advantage of TCO, DBCO, and BCN is

the absence of a metal catalyst, making them generally more biocompatible for in vivo

studies than CuAAC.[1] This has enabled their widespread use in living animals for

applications like pretargeted nuclear imaging and targeted drug delivery.[9][11][18]

CuAAC: The cytotoxicity of copper ions has largely relegated CuAAC to in vitro or ex vivo

applications.[3] While ligand development has aimed to mitigate this toxicity, it remains a

significant barrier for in vivo work.[19]
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Experimental Section: A Guide to Practical
Validation
Objective evaluation is critical. The following protocols provide a framework for comparing click

chemistry reagents in your own laboratory setting.

Experimental Workflow Overview
Caption: Workflow for comparing kinetics and stability of click reagents.

Protocol 1: Comparative Kinetic Analysis via
Fluorogenic Tetrazine Ligation
This protocol leverages a fluorogenic tetrazine that is quenched until it reacts with a dienophile

(TCO) or a strained alkyne, providing a real-time readout of the reaction progress.

Rationale: By monitoring the increase in fluorescence intensity over time, we can directly

calculate the second-order rate constant, providing a quantitative measure of reaction speed

under identical conditions.

Materials:

Fluorogenic Tetrazine (e.g., H-Tetrazine-PEG4-BODIPY)

TCO-functionalized molecule (e.g., TCO-PEG4-Amine)

DBCO-functionalized molecule (e.g., DBCO-PEG4-Amine)

Phosphate-buffered saline (PBS), pH 7.4

96-well black, clear-bottom microplate

Fluorescence plate reader

Methodology:

Reagent Preparation:
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Prepare a 20 µM stock solution of the fluorogenic tetrazine in PBS.

Prepare 200 µM stock solutions of the TCO-amine and DBCO-amine in PBS. This 10-fold

excess ensures pseudo-first-order reaction conditions.

Reaction Setup:

In triplicate, add 50 µL of PBS to wells for background measurement.

In triplicate, add 50 µL of the 20 µM tetrazine solution to the experimental wells.

Place the plate in the fluorescence plate reader equilibrated to 25°C. Set the

excitation/emission wavelengths appropriate for the fluorophore (e.g., ~488/520 nm for

BODIPY).

Initiation and Measurement:

Initiate the reaction by adding 50 µL of the 200 µM TCO-amine solution to one set of

tetrazine wells and 50 µL of the 200 µM DBCO-amine solution to another set. The final

concentrations will be 10 µM tetrazine and 100 µM TCO/DBCO.

Immediately begin kinetic measurements, recording fluorescence intensity every 30

seconds for 30-60 minutes.

Data Analysis:

Subtract the background fluorescence from all readings.

Plot fluorescence intensity versus time. The data for the TCO reaction should show a

much steeper initial slope than the DBCO reaction.

Calculate the observed rate constant (k_obs) from the initial linear portion of the curve.

Determine the second-order rate constant (k₂) using the equation: k₂ = k_obs /

[dienophile].
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Protocol 2: Assessing Reagent Stability in the Presence
of Glutathione (GSH)
This protocol uses HPLC to quantify the degradation of different click handles when exposed to

a physiologically relevant concentration of GSH.

Rationale: GSH is a key intracellular nucleophile that can cause degradation of strained

reagents. This assay provides a direct, quantitative measure of a reagent's robustness in a

simulated cytosolic environment.

Materials:

TCO, DBCO, and BCN functionalized with a UV-active reporter group (e.g., a simple phenyl

group).

Glutathione (GSH)

Phosphate-buffered saline (PBS), pH 7.4

HPLC system with a C18 column and UV detector

Methodology:

Reagent Preparation:

Prepare 1 mM stock solutions of each click handle probe in PBS.

Prepare a 20 mM stock solution of GSH in PBS (final concentration will be 10 mM,

representative of intracellular levels).

Incubation:

For each click handle, set up two reactions: one with GSH and a control without.

To 450 µL of PBS, add 50 µL of the 1 mM click handle stock (final concentration 100 µM).

To the "+GSH" tubes, add 500 µL of the 20 mM GSH stock. To the control tubes, add 500

µL of PBS.
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Incubate all tubes at 37°C.

Timepoint Analysis:

At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 50 µL aliquot from each tube

and quench any further reaction by flash freezing or immediate injection.

Analyze the aliquot by HPLC, monitoring the disappearance of the peak corresponding to

the intact click handle probe.

Data Analysis:

Integrate the peak area for the intact probe at each time point.

Plot the percentage of remaining probe versus time for each condition.

Calculate the half-life (t₁/₂) for each reagent in the presence of GSH. This will provide a

quantitative comparison of their stability.

Applications in Focus: Where Cyclooctenes Excel
The unparalleled kinetics of the TCO-tetrazine ligation make it the reagent of choice for the

most demanding bioconjugation challenges.

Pretargeted Nuclear Medicine: This revolutionary strategy separates the targeting and

payload delivery steps to improve the therapeutic index of radiopharmaceuticals.[9][12] First,

a TCO-modified antibody is administered and allowed to accumulate at a tumor site while

clearing from circulation. Subsequently, a much smaller, rapidly clearing radiolabeled

tetrazine is administered, which "clicks" with the TCO-antibody at the tumor, delivering the

radiation dose precisely while minimizing exposure to healthy tissue.[2][11][12] The

extremely fast kinetics of the TCO-tetrazine reaction are essential for capturing the

radiotracer efficiently in vivo.

"Click-to-Release" Prodrug Activation: TCO can be incorporated into a linker that cages a

therapeutic agent.[20] Upon IEDDA reaction with a tumor-targeted tetrazine, a self-

immolative cascade is triggered, releasing the active drug only at the desired site of action.

[9][20] This approach enhances treatment efficacy while minimizing off-target effects.[9]
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Live-Cell and In Vivo Imaging: The speed of the TCO-tetrazine reaction allows for the

labeling and imaging of dynamic processes in living cells and organisms with high temporal

resolution and specificity.[21][22]

Conclusion
While the entire portfolio of click chemistry reagents offers powerful solutions for researchers,

the inverse-electron-demand Diels-Alder reaction between trans-cyclooctene and tetrazine

stands apart due to its extraordinary reaction speed. This kinetic superiority is not just an

incremental improvement; it is an enabling feature for a new class of demanding in vivo

applications, from pretargeted radioimmunotherapy to spatiotemporally controlled drug release.

However, this high reactivity comes with the critical caveat of stability. The selection of a click

reagent must be a deliberate choice, balancing the need for speed against the requirement for

stability in the specific experimental context. For long-duration intracellular studies, a more

stable, albeit slower, reagent like BCN may be preferable. For rapid in vivo capture and

activation, TCO remains the undisputed champion. By understanding the mechanistic

underpinnings and validating performance with robust experimental protocols, researchers can

confidently select the optimal click chemistry tool to advance their scientific and therapeutic

goals.

References
Al-Rawi, M., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal

chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs.

Journal of Nanobiotechnology. Available at: [Link]

Liew, S. M., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for

Biomedical Applications. Bioconjugate Chemistry. Available at: [Link]

Liew, S. M., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for

Biomedical Applications. ACS Bioconjugate Chemistry. Available at: [Link]

Picek, F., et al. (2024). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal

of the American Chemical Society. Available at: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://patents.google.com/patent/WO2016025480A1/en
https://pubs.acs.org/doi/10.1021/acsnano.9b06905
https://www.benchchem.com/product/b1348243/docs?utm_src=pdf-body#the-landscape-of-bioorthogonal-click-chemistry
https://www.benchchem.com/product/b1348243/docs?utm_src=pdf-body#the-landscape-of-bioorthogonal-click-chemistry
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11155314/
https://pubs.acs.org/doi/10.1021/acs.bioconjchem.4c00084
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11113885/
https://pubs.acs.org/doi/10.1021/jacs.3c13634
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shasqi, Inc. (2022). Trans-cyclooctene bioorthogonal agents and uses in cancer and
immunotherapy. Google Patents.
SIGMA-ALDRICH CO. LLC. (2016). Cyclooctenes for bioorthogonal reactions. Google
Patents.

Tomarchio, E. G., et al. (2024). Tetrazine–trans-cyclooctene ligation: Unveiling the

chemistry and applications within the human body. European Journal of Medicinal Chemistry.

Available at: [Link]

Wieber, T., et al. (2021). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved

Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. ACS Nano.

Available at: [Link]

Mehak, et al. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click

chemistry. RSC Advances. Available at: [Link]

Kim, E., et al. (2019). Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-

Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging.

Bioconjugate Chemistry. Available at: [Link]

Kim, D. W., et al. (2018). Recent Advances in Bioorthogonal Click Chemistry for Efficient

Synthesis of Radiotracers and Radiopharmaceuticals. Molecules. Available at: [Link]

Hughes, L. D., et al. (2022). Comparative Study of Click Handle Stability in Common Ligation

Conditions. ChemBioChem. Available at: [Link]

Jing, Y., et al. (2025). Prospects of click chemistry reactions in nuclear medicine: the TCO-Tz

reaction based on the IEDDA mechanism. Nuclear Medicine Review. Available at: [Link]

Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. Retrieved from: [Link]

Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated

conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. Available

at: [Link]

Ning, X., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New

Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b1348243/docs?utm_src=pdf-body#the-landscape-of-bioorthogonal-click-chemistry
https://www.benchchem.com/product/b1348243/docs?utm_src=pdf-body#the-landscape-of-bioorthogonal-click-chemistry
https://www.benchchem.com/product/b1348243/docs?utm_src=pdf-body#the-landscape-of-bioorthogonal-click-chemistry
https://iris.unict.it/handle/11573/1744275
https://www.benchchem.com/product/b1348243/docs?utm_src=pdf-body#the-landscape-of-bioorthogonal-click-chemistry
https://pubs.acs.org/doi/10.1021/acsnano.1c06282
https://pubs.rsc.org/en/content/articlelanding/2024/RA/D4RA00494A
https://www.benchchem.com/product/b1348243/docs?utm_src=pdf-body#the-landscape-of-bioorthogonal-click-chemistry
https://pubs.acs.org/doi/10.1021/acs.bioconjchem.8b00868
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278453/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9011116/
https://journals.viamedica.pl/nuclear_medicine_review/article/view/105942
https://en.wikipedia.org/wiki/Inverse_electron-demand_Diels%E2%80%93Alder_reaction
https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60249a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [Link]

Sletten, E. M., & Bertozzi, C. R. (2011). Strain-Promoted Azide–Alkyne Cycloaddition

(SPAAC): Background, Substrate Preparation, and Reactivity. ResearchGate. Available at:

[Link]

Jena Bioscience. (n.d.). Click Chemistry reagents from Jena Bioscience. Bio-Connect.nl.

Available at: [Link]

ResearchGate. (n.d.). Overview of functionalized cyclooctynes suitable for conjugation

reactions.... Available at: [Link]

ResearchGate. (n.d.). Comparison of the efficiency of BCN and DBCO cyclooctynes to....

Available at: [Link]

Reddit. (n.d.). How stable is cyclooctyne?. r/chemistry. Available at: [Link]

Wang, H., et al. (2013). Biocompatible click chemistry enabled compartment-specific pH

measurement inside E. coli. PNAS. Available at: [Link]

ResearchGate. (2021). Click chemistry efficiency differs between experiments?. Available at:

[Link]

Ma, G. M., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-

Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.

Bioconjugate Chemistry. Available at: [Link]

Wijnen, J. W., et al. (n.d.). Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and

Applications. Moodle@Units. Available at: [Link]

Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. Available at: [Link]

Tsikas, D., et al. (2024). First Proof of Concept of a Click Inverse Electron Demand Diels–

Alder Reaction for Assigning the Regiochemistry of Carbon–Carbon Double Bonds in

Untargeted Lipidomics. Analytical Chemistry. Available at: [Link]

Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for

Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3107844/
https://www.researchgate.net/publication/271217311_41_Strain-Promoted_Azide-Alkyne_Cycloaddition_SPAAC_Background_Substrate_Preparation_and_Reactivity
https://www.bio-connect.nl/click-chemistry/
https://www.researchgate.net/figure/Overview-of-functionalized-cyclooctynes-suitable-for-conjugation-reactions-grouped-by-year_fig1_260021614
https://www.researchgate.net/figure/Comparison-of-the-efficiency-of-BCN-and-DBCO-cyclooctynes-to-post-functionalize_fig2_323204211
https://www.reddit.com/r/chemistry/comments/q4x6z8/how_stable_is_cyclooctyne/
https://www.pnas.org/doi/10.1073/pnas.1218528110
https://www.researchgate.net/post/Click_chemistry_efficiency_differs_between_experiments
https://pubs.acs.org/doi/10.1021/acs.bioconjchem.1c00494
https://moodle.units.it/pluginfile.php/429440/mod_resource/content/1/2016-wiley-review-IEDDA.pdf
https://www.creative-biolabs.com/adc/strain-promoted-azide-alkyne-cycloaddition.htm
https://pubs.acs.org/doi/10.1021/acs.analchem.4c01061
https://www.jenabioscience.com/images/a0000-a9999/a3000-a3999/a3179/JBS-CP-A-3179.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bor-Lace, A., et al. (2020). Quantification of Bioorthogonal Stability in Immune Phagocytes

Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. ACS Chemical

Biology. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC
Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

2. Prospects of click chemistry reactions in nuclear medicine: the TCO-Tz reaction based on
the IEDDA mechanism | Jing | Nuclear Medicine Review [journals.viamedica.pl]

3. Biocompatible click chemistry enabled compartment-specific pH measurement inside E.
coli - PMC [pmc.ncbi.nlm.nih.gov]

4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC
[pmc.ncbi.nlm.nih.gov]

5. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine
[enamine.net]

6. pubs.acs.org [pubs.acs.org]

7. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

8. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click
chemistry scheme - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the
synthesis, reactivity, and applications in biomedical breakthroughs - PMC
[pmc.ncbi.nlm.nih.gov]

10. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo
Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

11. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers
and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

12. iris.unict.it [iris.unict.it]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pubs.acs.org/doi/10.1021/acschembio.0c00713
https://www.benchchem.com/product/b1348243?utm_src=pdf-custom-synthesis#bc-rfq
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra00494a
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra00494a
https://journals.viamedica.pl/nuclear_medicine_review/article/view/105942
https://journals.viamedica.pl/nuclear_medicine_review/article/view/105942
https://pmc.ncbi.nlm.nih.gov/articles/PMC4174402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4174402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11191409/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11191409/
https://enamine.net/building-blocks/bioorthogonal-reagents/cyclooctynes
https://enamine.net/building-blocks/bioorthogonal-reagents/cyclooctynes
https://pubs.acs.org/doi/10.1021/acs.bioconjchem.4c00084
https://en.wikipedia.org/wiki/Inverse_electron-demand_Diels%E2%80%93Alder_reaction
https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60049a
https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60049a
https://pmc.ncbi.nlm.nih.gov/articles/PMC11156836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11156836/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11156836/
https://www.tcichemicals.com/OP/en/product/topics/TCO_trans-cyclooctene_derivatives_the_fastest_click_reaction_reagents
https://www.tcichemicals.com/OP/en/product/topics/TCO_trans-cyclooctene_derivatives_the_fastest_click_reaction_reagents
https://pmc.ncbi.nlm.nih.gov/articles/PMC6803924/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6803924/
https://www.iris.unict.it/bitstream/20.500.11769/636431/2/Tetrazine%E2%80%93trans-cyclooctene%20ligation%20Unveiling%20the%20chemistry%20and%20applications%20within%20the%20human%20body.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. pdf.benchchem.com [pdf.benchchem.com]

14. pdf.benchchem.com [pdf.benchchem.com]

15. pdf.benchchem.com [pdf.benchchem.com]

16. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC
[pmc.ncbi.nlm.nih.gov]

17. pubs.acs.org [pubs.acs.org]

18. pubs.acs.org [pubs.acs.org]

19. jenabioscience.com [jenabioscience.com]

20. pubs.acs.org [pubs.acs.org]

21. WO2016025480A1 - Cyclooctenes for bioorthogonol reactions - Google Patents
[patents.google.com]

22. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [The Landscape of Bioorthogonal "Click" Chemistry].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348243/docs#the-landscape-of-bioorthogonal-click-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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